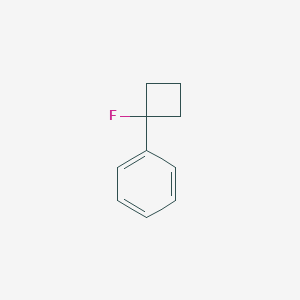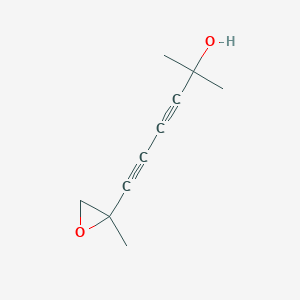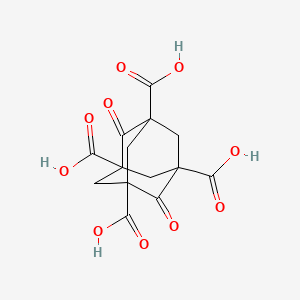
2,6-Dioxo-1,3,5,7-adamantanetetracarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxoadamantane-1,3,5,7-tetracarboxylic acid is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound features four carboxylic acid groups attached to the adamantane core, making it a versatile molecule in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This method, developed by Meerwein in 1922, has been refined over the years to improve yield and efficiency .
Industrial Production Methods: On an industrial scale, the preparation involves the isomerization of hydrogenated cyclopentadiene in the presence of aluminum chloride or other Lewis acids . This method is widely used due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dioxoadamantane-1,3,5,7-tetracarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The reactions yield a range of products, including esters, amides, and other derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,6-Dioxoadamantane-1,3,5,7-tetracarboxylic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-dioxoadamantane-1,3,5,7-tetracarboxylic acid involves its ability to form stable complexes with various molecules. Its carboxylic acid groups can participate in hydrogen bonding and other interactions, making it a versatile compound in various chemical and biological processes . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1,3,5,7-Adamantanetetracarboxylic acid: Similar in structure but lacks the dioxo groups, making it less versatile in certain applications.
Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate: A methylated derivative with different solubility and reactivity properties.
Uniqueness: 2,6-Dioxoadamantane-1,3,5,7-tetracarboxylic acid stands out due to its unique combination of carboxylic acid and dioxo groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications .
Propiedades
Número CAS |
40460-17-1 |
|---|---|
Fórmula molecular |
C14H12O10 |
Peso molecular |
340.24 g/mol |
Nombre IUPAC |
2,6-dioxoadamantane-1,3,5,7-tetracarboxylic acid |
InChI |
InChI=1S/C14H12O10/c15-5-11(7(17)18)1-12(8(19)20)3-14(5,10(23)24)4-13(2-11,6(12)16)9(21)22/h1-4H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
CWNMLUDMKYTMQU-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC3(CC(C2=O)(CC1(C3=O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


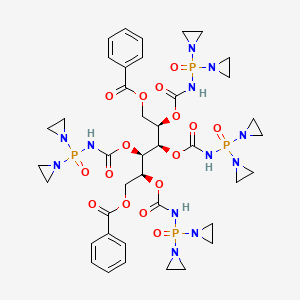
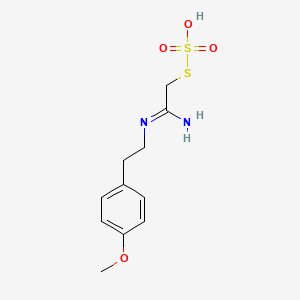
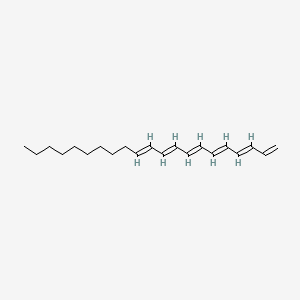
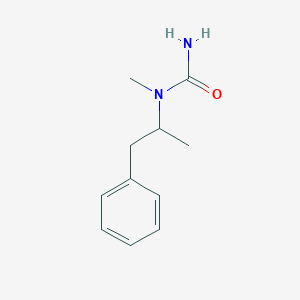
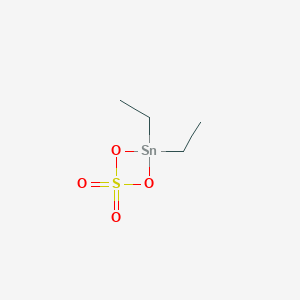
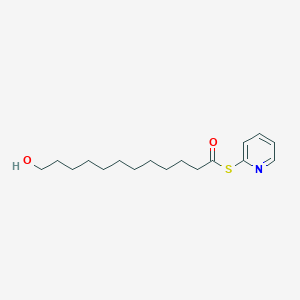

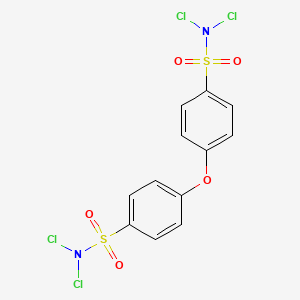
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)
